

# Application Notes and Protocols for AI-10-104 in Cell Culture

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## Compound of Interest

Compound Name: AI-10-104

Cat. No.: B15604058

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These application notes provide detailed protocols for utilizing **AI-10-104**, a small molecule inhibitor of the CBF $\beta$ -RUNX protein-protein interaction, in cell culture experiments. The following sections outline experimental procedures for assessing cell viability, cell cycle progression, and the disruption of the target signaling pathway.

## Quantitative Data Summary

The following tables summarize the in vitro potency of **AI-10-104** and its effects on cellular processes.

Table 1: In Vitro Inhibitory Activity of **AI-10-104** and Related Compounds

Compound	Assay Type	IC50 ( $\mu$ M)	Target Interaction
AI-10-104	FRET-based assay	1.25	CBF $\beta$ -RUNX
AI-10-47	FRET-based assay	3.2	CBF $\beta$ -RUNX
AI-4-57	FRET-based assay	22	CBF $\beta$ -RUNX
AI-14-91	FRET-based assay	Not Specified	CBF $\beta$ -RUNX

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Cellular Effects of **AI-10-104** Treatment

Cell Line	Assay	Concentration (μM)	Incubation Time	Observed Effect
OVCAR8	Cell Viability (Trypan Blue)	7	1, 3, and 5 days	Significant reduction in live cell number[4]
OVCAR8	Cell Cycle (Propidium Iodide)	10	24 and 48 hours	Significant increase in the S-phase population[5]
OVCAR8	DNA Replication (EdU)	10	24 and 48 hours	Significant decrease in EdU incorporation[4][5]
OVCAR4	DNA Replication (EdU)	10	72 hours	Significant decrease in EdU incorporation[5]
SEM	Co-Immunoprecipitation	10	6 hours	Reduction in CBFβ binding to RUNX1[3][6]

## Experimental Protocols

### Cell Viability Assay (Luminescent)

This protocol is for determining the effect of **AI-10-104** on the viability of adherent or suspension cells using a luminescent-based assay such as CellTiter-Glo®.

Materials:

- Target cell line (e.g., OVCAR8)
- Complete cell culture medium

- **AI-10-104**
- DMSO (vehicle control)
- 96-well opaque-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, G7570)
- Luminometer

Procedure:

- Seed 2,500-5,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- The following day, prepare serial dilutions of **AI-10-104** in complete culture medium. A final concentration range of 0.1 µM to 50 µM is recommended. Prepare a vehicle control with the same final concentration of DMSO as the highest **AI-10-104** concentration.
- Add the **AI-10-104** dilutions and vehicle control to the appropriate wells.
- Incubate the plate for 3 days (72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.<sup>[5]</sup>
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC<sub>50</sub> value.

## Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in cells treated with **AI-10-104** using propidium iodide (PI) staining followed by flow cytometry.

Materials:

- OVCAR8 cells
- Complete cell culture medium
- **AI-10-104** (10  $\mu$ M)
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- 70% ethanol, ice-cold
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed OVCAR8 cells in 6-well plates and grow to approximately 60-70% confluency.
- Treat the cells with 10  $\mu$ M **AI-10-104** or DMSO vehicle control for 24 or 48 hours.[\[4\]](#)[\[5\]](#)
- Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in 500  $\mu$ L of ice-cold PBS.
- While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).

- Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
- Wash the cell pellet once with PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution.
- Incubate the cells in the dark for 30 minutes at room temperature.
- Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample.
- Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Co-Immunoprecipitation (Co-IP) to Detect CBFβ-RUNX1 Disruption

This protocol details the procedure to assess the ability of **AI-10-104** to disrupt the interaction between CBFβ and RUNX1 in a cellular context.

Materials:

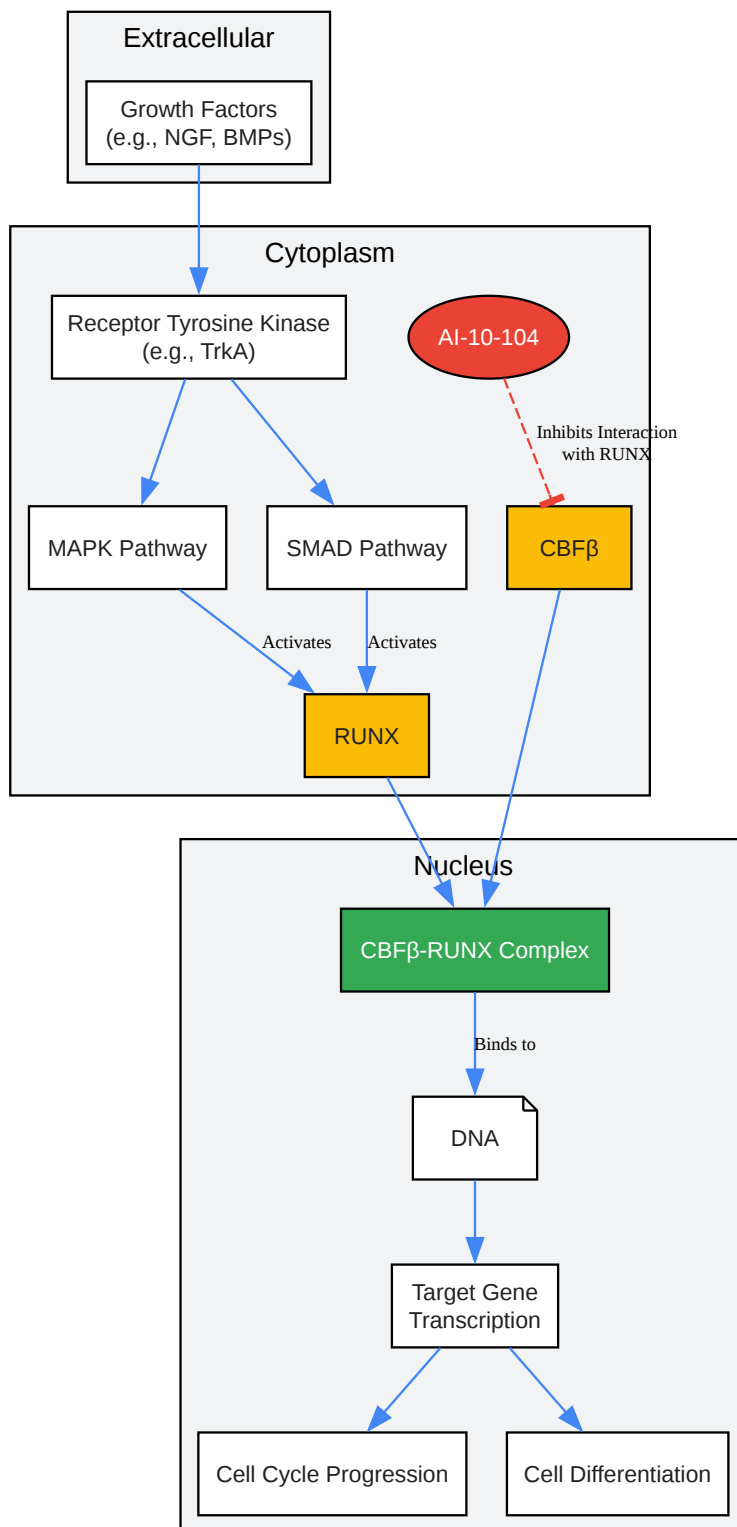
- SEM cells (or other suitable cell line)
- Complete cell culture medium
- **AI-10-104** (10 µM)
- DMSO (vehicle control)
- Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors
- Anti-RUNX1 antibody (e.g., Active Motif, cat #39000)
- Anti-CBFβ antibody
- Protein A/G agarose or magnetic beads

- Western blot reagents and equipment

#### Procedure:

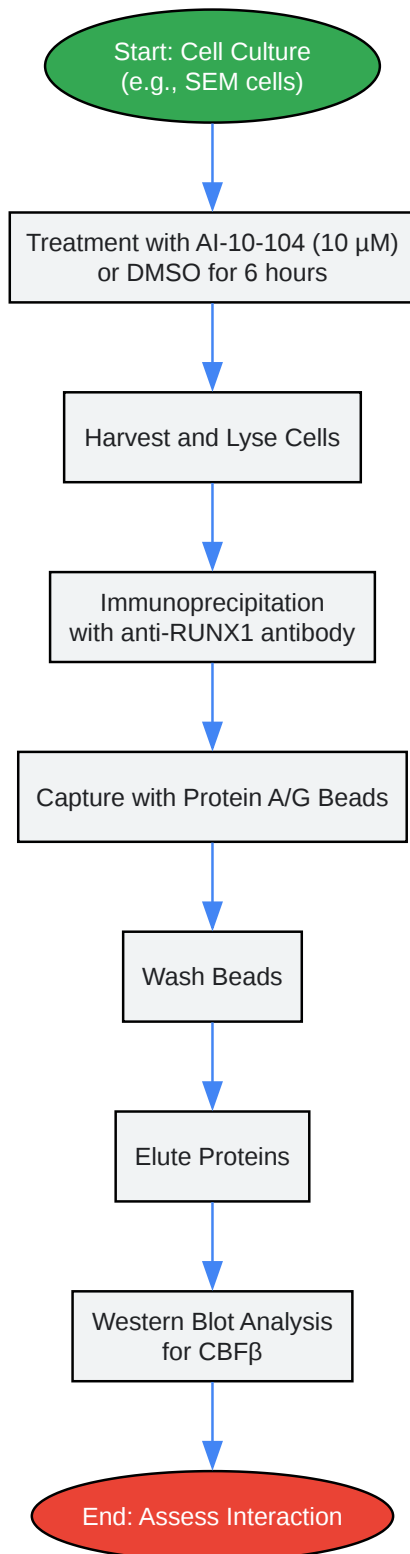
- Culture SEM cells and treat approximately  $4 \times 10^6$  cells with either 10  $\mu$ M **AI-10-104** or DMSO for 6 hours.[3][6]
- Harvest the cells and lyse them in modified RIPA buffer on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube. Determine the protein concentration.
- (Optional) Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
- Incubate 1-2 mg of protein lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
- Add protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.
- Wash the beads three times with IP lysis buffer.
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blotting, probing for CBF $\beta$ . A decrease in the amount of co-immunoprecipitated CBF $\beta$  in the **AI-10-104** treated sample compared to the control indicates disruption of the CBF $\beta$ -RUNX1 interaction.

## Visualizations

CBF $\beta$ -RUNX Signaling Pathway and Inhibition by AI-10-104[Click to download full resolution via product page](#)

Caption: **AI-10-104** inhibits the CBF $\beta$ -RUNX signaling pathway.

## Experimental Workflow: Co-Immunoprecipitation

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Caption: Workflow for assessing CBFβ-RUNX1 interaction via Co-IP.

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## References

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